molecular formula C9H5BrF2O2 B12843693 2-Bromo-4,5-difluorocinnamic acid

2-Bromo-4,5-difluorocinnamic acid

Cat. No.: B12843693
M. Wt: 263.03 g/mol
InChI Key: IJKNQSIFBRHRNP-OWOJBTEDSA-N
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Description

2-Bromo-4,5-difluorocinnamic acid is an organic compound with the molecular formula C9H5BrF2O2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-difluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the aromatic ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluorocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or other functionalized compounds .

Scientific Research Applications

2-Bromo-4,5-difluorocinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorocinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-difluorocinnamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrF2O2

Molecular Weight

263.03 g/mol

IUPAC Name

(E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

IJKNQSIFBRHRNP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O

Origin of Product

United States

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